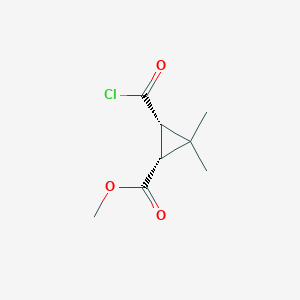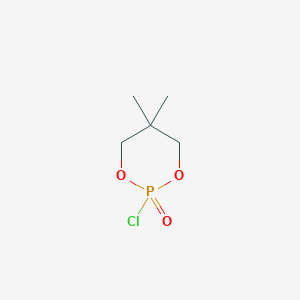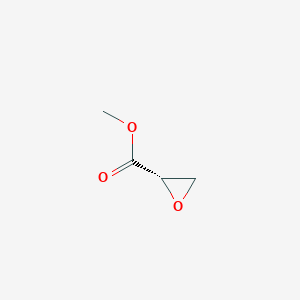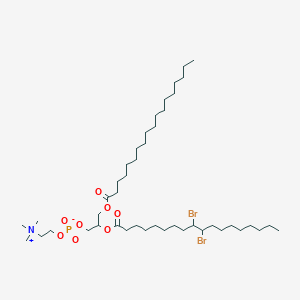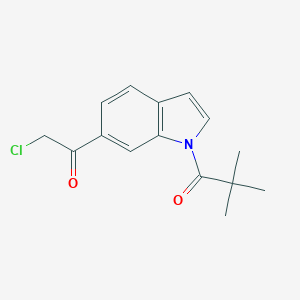
6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole is a synthetic organic compound with the molecular formula C15H16ClNO2 It is characterized by the presence of an indole core substituted with a chloroacetyl group at the 6-position and a 2,2-dimethylpropanoyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is a common heterocyclic compound.
Chloroacetylation: Indole is reacted with chloroacetyl chloride in the presence of a base such as pyridine to introduce the chloroacetyl group at the 6-position.
Propanoylation: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using 2,2-dimethylpropanoyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the 2,2-dimethylpropanoyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized indole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: It is used in the synthesis of various fine chemicals and intermediates for agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole depends on its specific application:
Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biochemical Probes: It can bind to specific proteins or nucleic acids, allowing researchers to study their function and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloroacetyl-1-(2,2-dimethylpropanoyl)benzene
- 6-Chloroacetyl-1-(2,2-dimethylpropanoyl)pyrrole
- 6-Chloroacetyl-1-(2,2-dimethylpropanoyl)thiophene
Uniqueness
6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole is unique due to the presence of both the chloroacetyl and 2,2-dimethylpropanoyl groups on the indole core. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
1-[6-(2-chloroacetyl)indol-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-15(2,3)14(19)17-7-6-10-4-5-11(8-12(10)17)13(18)9-16/h4-8H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXNUZCUMDLCOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CC2=C1C=C(C=C2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431890 |
Source


|
| Record name | 1-[6-(Chloroacetyl)-1H-indol-1-yl]-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116621-13-7 |
Source


|
| Record name | 1-[6-(Chloroacetyl)-1H-indol-1-yl]-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
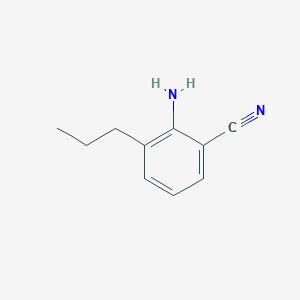

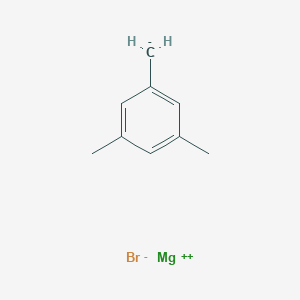
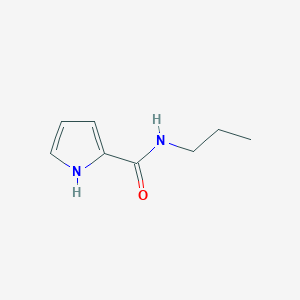
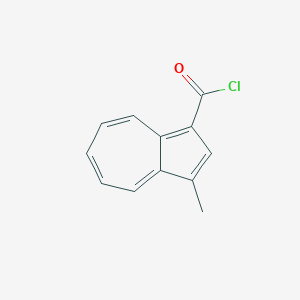
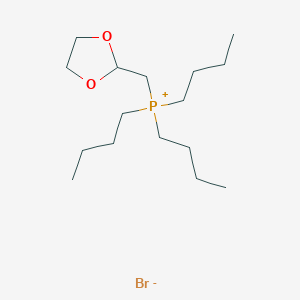
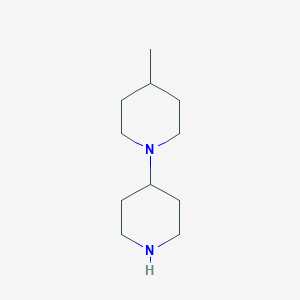
![[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] N-ethylcarbamate](/img/structure/B38193.png)
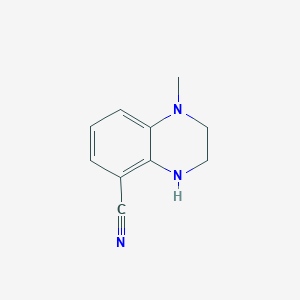
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
